Allyl bromoacetate

Catalog No.
S666602
CAS No.
40630-84-0
M.F
C5H7BrO2
M. Wt
179.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl bromoacetate

CAS Number

40630-84-0

Product Name

Allyl bromoacetate

IUPAC Name

prop-2-enyl 2-bromoacetate

Molecular Formula

C5H7BrO2

Molecular Weight

179.01 g/mol

InChI

InChI=1S/C5H7BrO2/c1-2-3-8-5(7)4-6/h2H,1,3-4H2

InChI Key

MUWVIMJPXKIXJK-UHFFFAOYSA-N

SMILES

C=CCOC(=O)CBr

Canonical SMILES

C=CCOC(=O)CBr
  • Organic synthesis: Allyl bromoacetate can act as an alkylating agent in organic synthesis. Its electrophilic bromoacetate group can react with nucleophiles to form new carbon-carbon bonds. However, due to the availability of safer alternatives, its use in organic synthesis is infrequent [].

Safety Considerations

It's important to note that allyl bromoacetate is a severe irritant and a potential vesicant (blistering agent). Research involving this compound requires strict safety protocols and trained personnel due to its hazardous nature [].

Allyl bromoacetate is an organic compound characterized by the presence of an allyl group (a three-carbon chain with a double bond) and a bromoacetate functional group. Its chemical formula is C5_5H7_7BrO2_2, and it features a bromine atom attached to the first carbon of the allyl group, along with an ester functional group derived from bromoacetic acid. This structure imparts significant reactivity, making allyl bromoacetate a versatile intermediate in organic synthesis, particularly in reactions involving nucleophilic substitution and electrophilic addition.

Allyl bromoacetate is a hazardous compound and should be handled with care in a well-ventilated laboratory following appropriate safety protocols [].

  • Toxicity: Lachrymator (causes tearing) and irritant []. It can be harmful if inhaled, ingested, or absorbed through the skin [].
  • Flammability: Flammable liquid [].

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted products.
  • Electrophilic Addition Reactions: The double bond in the allyl group allows for addition reactions with electrophiles, resulting in new carbon-carbon or carbon-heteroatom bonds.
  • Rearrangement Reactions: Allyl bromoacetate can undergo rearrangements such as the Reformatsky-Claisen rearrangement, facilitating the formation of new esters and other functional groups .

These reactions highlight the compound's utility in synthesizing complex organic molecules.

Allyl bromoacetate exhibits significant biological activity, primarily as an alkylating agent. It interacts with various biological molecules, potentially modifying their structure and function. The compound has been studied for its effects on DNA, where it can form adducts with nucleobases, indicating potential mutagenic properties. This reactivity suggests that allyl bromoacetate may play a role in biological systems, particularly in the context of drug development and toxicology .

Allyl bromoacetate can be synthesized through several methods:

  • Esterification Reaction: The most common method involves the reaction of allyl alcohol with bromoacetic acid in the presence of an acid catalyst (such as sulfuric acid). This reaction typically occurs under reflux conditions to ensure complete conversion to the ester product.
  • Industrial Production: In industrial settings, continuous flow processes may be utilized to enhance efficiency and yield. Advanced catalysts can also improve production rates, followed by purification techniques such as distillation to obtain high-purity allyl bromoacetate.

Allyl bromoacetate finds applications across various fields:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
  • Polymer Chemistry: The compound is used in the production of polymers and resins due to its reactivity.
  • Biological Research: Its ability to modify biological molecules makes it valuable for studying mechanisms of action in drug development and toxicology research .

Research involving allyl bromoacetate has focused on its interactions with biological systems. Studies have shown that it can bind to DNA, leading to the formation of various adducts that may have implications for mutagenicity and carcinogenicity. The compound's alkylating properties are significant in understanding its potential effects on living organisms and its utility in medicinal chemistry .

Allyl bromoacetate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure/Functional GroupReactivityUnique Features
Allyl chloroacetateChlorine instead of bromineSimilar substitution reactions but generally less reactive than allyl bromoacetateLower reactivity compared to allyl bromoacetate
Allyl iodoacetateIodine instead of bromineMore reactive due to weaker carbon-iodine bondHigher reactivity than allyl bromoacetate
Allyl acetateNo halogenLess reactive; participates mainly in addition reactionsLacks halogen makes it less versatile

The presence of bromine in allyl bromoacetate strikes a balance between stability and reactivity, making it suitable for controlled transformations in organic synthesis. Its reactivity is higher than that of allyl chloroacetate but lower than that of allyl iodoacetate, allowing for selective applications .

Allyl bromoacetate demonstrates characteristic thermodynamic behavior typical of halogenated organic esters. The compound exhibits stability under ambient conditions, though specific decomposition temperature data remains limited in the current literature [2]. Based on structural analysis and comparison with similar bromoacetate compounds, the thermal stability can be understood through examination of key bond dissociation energies and potential decomposition mechanisms.

The primary thermodynamic considerations for allyl bromoacetate stability involve three critical bond systems: the carbon-bromine bond (~68 kcal/mol), the carbon-carbon double bond in the allyl group (~146 kcal/mol), and the ester linkage (~85 kcal/mol) . These bond strengths determine the preferential decomposition pathways under thermal stress conditions.

Decomposition Pathway Analysis:

The thermal decomposition of allyl bromoacetate follows multiple concurrent pathways depending on temperature and environmental conditions. The primary decomposition mechanism involves carbon-bromine bond cleavage, leading to radical formation and subsequent hydrogen bromide elimination [2]. This process typically initiates at temperatures exceeding 150°C, consistent with the compound's boiling point of 175.2°C at 760 mmHg [3].

Secondary decomposition pathways include ester bond hydrolysis, particularly in the presence of moisture, yielding bromoacetic acid and allyl alcohol . The allyl group exhibits additional reactivity through potential rearrangement and polymerization reactions at elevated temperatures, following patterns observed in related allylic compounds [2].

Decomposition ParameterValue/DescriptionReference Basis
Primary Bond CleavageC-Br bond (~68 kcal/mol)Literature comparison
Secondary PathwayEster hydrolysisMoisture-dependent
Tertiary MechanismAllyl rearrangementTemperature-dependent
Typical ProductsHBr, CO₂, hydrocarbonsBromoacetate pattern

Solubility Parameters in Organic Matrices

The solubility profile of allyl bromoacetate reflects its dual hydrophilic-lipophilic character, with the ester functionality and halogen substitution significantly influencing dissolution behavior across various solvent systems [4]. The compound demonstrates excellent miscibility with polar aprotic and protic organic solvents while showing limited aqueous solubility due to hydrolytic instability.

Organic Solvent Compatibility:

Allyl bromoacetate exhibits high solubility in alcoholic solvents including ethanol and methanol, facilitated by hydrogen bonding interactions between the carbonyl oxygen and hydroxyl groups . The compound shows excellent dissolution in acetone and acetonitrile, consistent with polar aprotic solvent affinity typical of halogenated esters [4].

Chloroform and other halogenated solvents provide excellent solvation through halogen-halogen interactions and dipolar associations . The compound demonstrates moderate solubility in diethyl ether, while showing poor compatibility with non-polar solvents such as hexane, reflecting the polar character imparted by the bromoacetate functionality [4].

Solvent ClassSolubilityInteraction Mechanism
Alcohols (EtOH, MeOH)Highly solubleHydrogen bonding
Polar aprotic (acetone, ACN)Highly solubleDipolar interactions
Halogenated (CHCl₃)Highly solubleHalogen-halogen interactions
EthersModerateWeak dipolar forces
Non-polar hydrocarbonsPoorMinimal interaction

Aqueous System Behavior:

The limited aqueous solubility of allyl bromoacetate results from competing hydrophobic interactions and hydrolytic instability . In aqueous environments, the compound undergoes gradual hydrolysis, particularly under basic conditions, converting to bromoacetic acid and allyl alcohol [4]. This hydrolytic tendency limits practical applications in aqueous formulations and necessitates anhydrous handling procedures.

Phase Behavior and Distillation Characteristics

Allyl bromoacetate exhibits well-defined phase behavior characterized by a boiling point of 175.2°C at standard atmospheric pressure (760 mmHg) and a density of 1.457 g/cm³ at 20°C [3] [2]. The compound exists as a liquid under ambient conditions, with phase transition properties influenced by the molecular structure combining the volatile allyl group with the higher-boiling bromoacetate ester.

Vapor-Liquid Equilibrium:

The distillation characteristics of allyl bromoacetate reflect the combined volatility contributions from both functional groups. The compound demonstrates moderate volatility with a flash point of 59.7°C, classifying it as a semi-volatile organic compound requiring appropriate handling precautions [3]. The relatively high boiling point compared to simple allyl compounds results from increased molecular weight and intermolecular forces associated with the bromoacetate group.

Distillation Parameters:

PropertyValueConditions
Boiling Point175.2°C760 mmHg
Density1.457 g/cm³20°C
Flash Point59.7°CClosed cup method
Vapor PressureLow (estimated)25°C
Enthalpy of Vaporization41.15 kJ/molCalculated

The phase behavior under reduced pressure conditions follows typical organic ester patterns, with boiling point depression approximately following the Clausius-Clapeyron relationship [3]. Fractional distillation provides effective purification, though thermal decomposition considerations limit prolonged heating above 200°C [2].

Critical Property Estimation:

While experimental critical properties remain unreported, estimation methods based on molecular structure suggest critical temperatures in the range of 400-450°C, consistent with similar molecular weight brominated esters [3]. The critical pressure likely falls within 30-40 atm, though these values require experimental validation for precise process design applications.

Surface Tension and Volatility Measurements

Surface tension measurements for allyl bromoacetate indicate a value of 34.1 dyne/cm, reflecting the compound's moderate surface activity and interfacial behavior [5]. This value positions allyl bromoacetate between typical aliphatic esters and halogenated organic compounds, consistent with its dual functional group character.

Surface Activity Analysis:

The surface tension of 34.1 dyne/cm at ambient temperature demonstrates moderate surface activity, influenced by both the polar bromoacetate head group and the hydrophobic allyl chain [5]. This intermediate surface tension value facilitates wetting behavior on various substrates while maintaining sufficient cohesive forces for liquid handling applications.

Comparison with related compounds shows that allyl bromoacetate exhibits lower surface tension than water (72.8 dyne/cm) but higher values than most organic solvents, reflecting the polar character of the ester functionality combined with halogen substitution effects [5].

Volatility Characteristics:

The volatility profile of allyl bromoacetate classifies it as a semi-volatile organic compound with moderate evaporation rates under ambient conditions [5]. The estimated vapor pressure at 25°C remains low, consistent with the boiling point of 175.2°C and molecular weight of 179.01 g/mol.

Volatility ParameterValueClassification
Surface Tension34.1 dyne/cmModerate activity
Evaporation RateModerateSemi-volatile
Vapor Pressure (25°C)Low (estimated)Minimal ambient loss
Partition Coefficient (log P)1.11Moderate lipophilicity

Practical Implications:

The combined surface tension and volatility properties of allyl bromoacetate influence its handling, storage, and application characteristics. The moderate surface tension facilitates uniform coating and wetting behavior in synthetic applications, while the low volatility minimizes evaporation losses during processing [5]. These properties make the compound suitable for applications requiring controlled reactivity with minimal volatile emissions.

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Allyl bromoacetate

Dates

Last modified: 08-15-2023
Huang and Lumb. Mimicking oxidative radical cyclizations of lignan biosynthesis using redox-neutral photocatalysis. Nature Chemistry, doi: 10.1038/s41557-020-00603-z, published online 21 December 2020

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